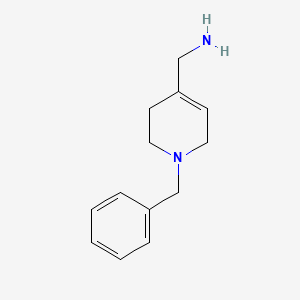

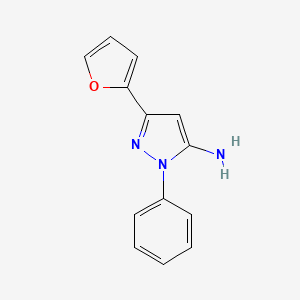

3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine

Übersicht

Beschreibung

The compound "3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine" is a heterocyclic molecule that features a pyrazole ring fused with a phenyl and a furan ring. This structure is a common motif in various synthesized compounds that exhibit a range of biological activities, including herbicidal, antifungal, and antibacterial properties . The presence of the furan and phenyl groups contributes to the molecule's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of derivatives of "3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine" has been reported using different methods. One approach involves a one-pot four-component domino reaction that is catalyst-free and uses water as a solvent, which is considered green chemistry due to its environmentally friendly nature . Another method includes the cyclization of various propenone derivatives with N-substituted phenyl hydrazine, which leads to the formation of pyrazoline derivatives with potential antibacterial activity . These synthetic routes are designed to yield compounds with high purity and good yields, which are confirmed by spectral data and elemental analyses.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS . Additionally, the crystal structure of a closely related compound has been determined, revealing the spatial arrangement of the furan and phenyl rings and their dihedral angles, which can influence the compound's biological activity .

Chemical Reactions Analysis

The chemical reactivity of "3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine" derivatives is highlighted by their ability to undergo further chemical transformations. For instance, the amino group on the pyrazole ring can participate in reactions leading to the formation of novel heterocyclic compounds, such as furo[3,2-e]pyrazolo[3,4-b]pyrazines . These reactions expand the chemical diversity and potential applications of the core structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine" derivatives are influenced by their molecular structure. For example, the presence of a disordered furan ring can affect the compound's melting point and solubility . The compound's fluorescent properties have also been studied, showing that the solid-state form can exhibit different photoluminescence behavior compared to its solution form, which is indicative of aggregation-induced emission .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine and its derivatives have been extensively studied for their antimicrobial properties. A study by Hamed et al. (2020) synthesized Schiff bases of chitosan with heteroaryl pyrazole derivatives and evaluated their antimicrobial activity against various bacteria and fungi, highlighting the compound's potential in antimicrobial applications (Hamed et al., 2020). Additionally, the research by Idhayadhulla et al. (2012) synthesized new series of pyrazole and imidazole derivatives, including 3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-amine, and screened them for antimicrobial activity (Idhayadhulla et al., 2012).

Biological and Pharmacological Activities

Various studies have explored the biological activities of this compound and its derivatives. For instance, Huo et al. (2016) designed and synthesized novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides derivatives and evaluated their herbicidal and antifungal activities, demonstrating significant biological activity in these contexts (Huo et al., 2016).

Catalytic Synthesis and Antioxidant Properties

In the field of catalysis, a study by Prabakaran et al. (2021) involved the catalytic synthesis of novel chalcone derivatives using 3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-amine and evaluated their antioxidant properties. This highlights the compound's utility in the synthesis of bioactive molecules with potential health benefits (Prabakaran et al., 2021).

Synthesis Methods and Structural Analysis

Studies have also focused on novel synthesis methods and structural analysis of this compound. Jothikrishnan et al. (2009) developed a simple method for the synthesis of pyrazoline derivatives containing furan moiety using microwave irradiation, showcasing advanced synthesis techniques (Jothikrishnan et al., 2009). Additionally, Zheng et al. (2010) synthesized new 3,5-diaryl-1H-pyrazoles and characterized them, demonstrating the importance of structural analysis in understanding the properties of such compounds (Zheng et al., 2010).

Zukünftige Richtungen

The future directions for “3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine” could involve further exploration of its synthesis, characterization, and potential applications. Furfural, a similar compound, is an important starting material for a large number of reactions and plays an indispensable role in many synthetic pathways .

Wirkmechanismus

Target of Action

It has been suggested that similar compounds have potential antitumor activity . These compounds could be promising chemotherapeutic agents targeting kinase pathways .

Mode of Action

It’s suggested that similar compounds interact with their targets through a process of hydroarylation of the carbon–carbon double bond . The corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .

Biochemical Pathways

It’s suggested that similar compounds could affect carcinogenic pathway-involved kinase proteins .

Pharmacokinetics

It’s suggested that similar compounds have good drug-likeness properties .

Result of Action

It’s suggested that similar compounds demonstrate good antimicrobial activity against yeast-like fungi candida albicans . Apart from that, these compounds suppress Escherichia coli and Staphylococcus aureus .

Action Environment

It’s suggested that similar compounds are stable under superelectrophilic activation conditions in neat triflic acid tfoh .

Eigenschaften

IUPAC Name |

5-(furan-2-yl)-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-13-9-11(12-7-4-8-17-12)15-16(13)10-5-2-1-3-6-10/h1-9H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWCNJZKCFQJKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CO3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine | |

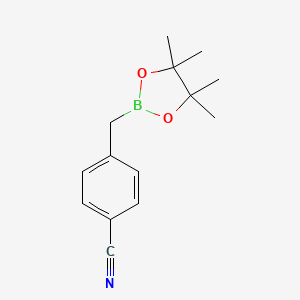

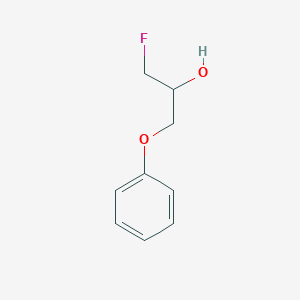

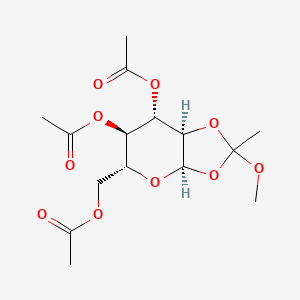

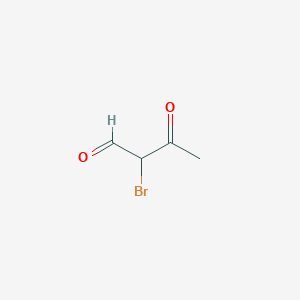

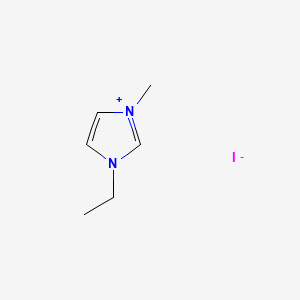

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

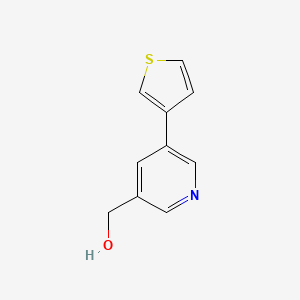

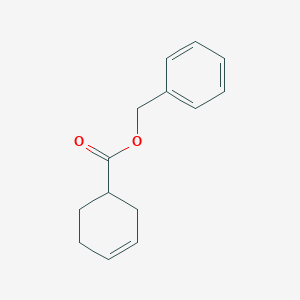

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,4R,6aR)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1337509.png)

![Pyrazolo[1,5-a]pyridine-4-carbaldehyde](/img/structure/B1337518.png)

![Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B1337536.png)